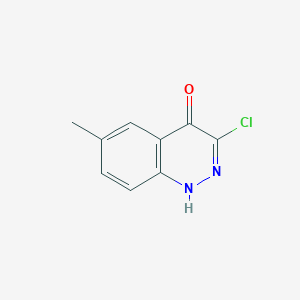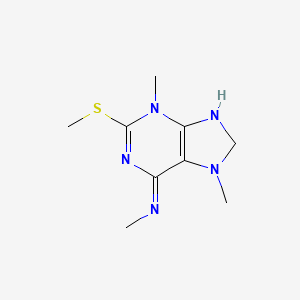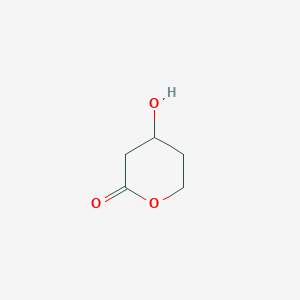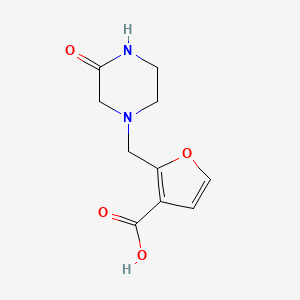![molecular formula C11H24O2 B13115783 1-[(Isopentyloxy)methoxy]-3-methylbutane CAS No. 22418-64-0](/img/structure/B13115783.png)
1-[(Isopentyloxy)methoxy]-3-methylbutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(3-methylbutoxymethoxy)butane is an organic compound with the molecular formula C10H22O2. It is a derivative of butane, featuring a methoxy group and a methylbutoxy group attached to the main carbon chain. This compound is known for its applications as a solvent and intermediate in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane typically involves the reaction of 3-methyl-1-butanol with 3-methylbutyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-methyl-1-butanol is replaced by the 3-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes, where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1-(3-methylbutoxymethoxy)butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy and methylbutoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
3-methyl-1-(3-methylbutoxymethoxy)butane has several applications in scientific research:
Chemistry: Used as a solvent in various chemical reactions and processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of detergents, paints, inks, and fragrances .
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(3-methylbutoxymethoxy)butane involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound interacts with oxidizing agents to form corresponding oxidized products. The presence of methoxy and methylbutoxy groups influences its reactivity and interaction with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
3-methoxy-3-methyl-1-butanol: A similar compound with a methoxy group and a hydroxyl group.
3-methyl-1-butanol: A simpler alcohol with a similar carbon chain structure.
3-methylbutyl chloride: A halogenated derivative used in the synthesis of 3-methyl-1-(3-methylbutoxymethoxy)butane .
Uniqueness
3-methyl-1-(3-methylbutoxymethoxy)butane is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Propiedades
Número CAS |
22418-64-0 |
|---|---|
Fórmula molecular |
C11H24O2 |
Peso molecular |
188.31 g/mol |
Nombre IUPAC |
3-methyl-1-(3-methylbutoxymethoxy)butane |
InChI |
InChI=1S/C11H24O2/c1-10(2)5-7-12-9-13-8-6-11(3)4/h10-11H,5-9H2,1-4H3 |
Clave InChI |
JTMQIYSIXSMCKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOCOCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


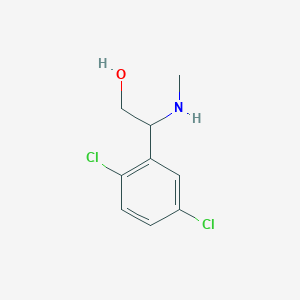
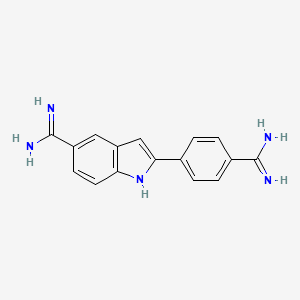



![1-(3'-Bromo-[1,1'-biphenyl]-4-yl)-N-methylmethanamine](/img/structure/B13115755.png)




